1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine
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Overview
Description
1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl and propyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antipromastigote agent with significant activity against Leishmania parasites.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to fit well in the active site of Leishmania major pteridine reductase 1 (LmPTR1), characterized by strong hydrophobic interactions and lower binding free energy . This interaction disrupts the normal function of the enzyme, leading to the antipromastigote activity observed.
Comparison with Similar Compounds
1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine can be compared with other pyrazole derivatives and similar heterocyclic compounds such as imidazoles and benzimidazoles. While pyrazoles and imidazoles share similar structural features, pyrazoles often exhibit different biological activities due to the presence of two adjacent nitrogen atoms in the ring .
Similar Compounds
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-18-10-12(8-15-18)7-14-13-11(3)9-17(5-2)16-13/h8-10H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
WAGSVVRDCAIITP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=NN(C=C2C)CC |
Origin of Product |
United States |
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